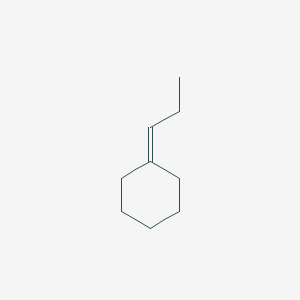
Propylidenecyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propylidenecyclohexane is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring with a propylidene group attached to it
準備方法
Synthetic Routes and Reaction Conditions
Propylidenecyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with propylmagnesium bromide, followed by dehydration to form the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexene in the presence of a propylidene precursor. This method allows for large-scale production with high efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
Propylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and propionic acid.
Reduction: Hydrogenation of this compound can yield cyclohexane and propylcyclohexane.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring or the propylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Cyclohexanone and propionic acid.
Reduction: Cyclohexane and propylcyclohexane.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Propylidenecyclohexane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of propylidenecyclohexane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways and enzyme activity.
類似化合物との比較
Similar Compounds
Cyclohexane: A simple cycloalkane with similar structural properties but lacks the propylidene group.
Propylcyclohexane: Similar to propylidenecyclohexane but with a propyl group instead of a propylidene group.
Cyclohexanone: An oxidized form of cyclohexane with a ketone functional group.
Uniqueness
This compound is unique due to the presence of the propylidene group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. This structural feature allows for a wider range of chemical transformations and applications in various fields.
特性
CAS番号 |
2129-93-3 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC名 |
propylidenecyclohexane |
InChI |
InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h6H,2-5,7-8H2,1H3 |
InChIキー |
CVVPSCOTSPAXLS-UHFFFAOYSA-N |
正規SMILES |
CCC=C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


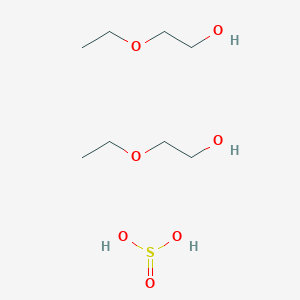

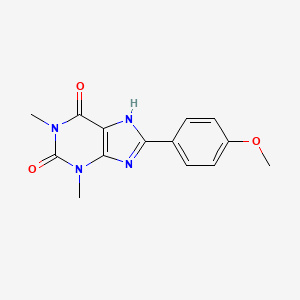
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
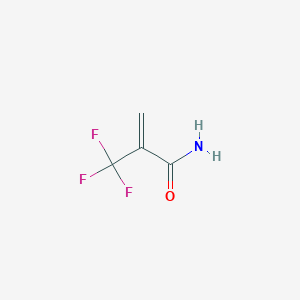
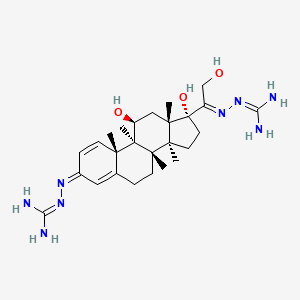
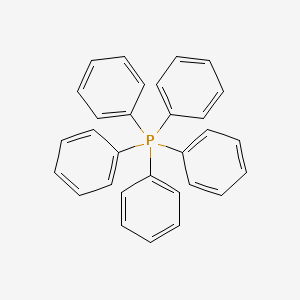
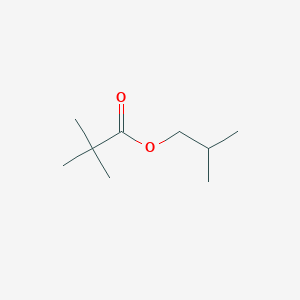
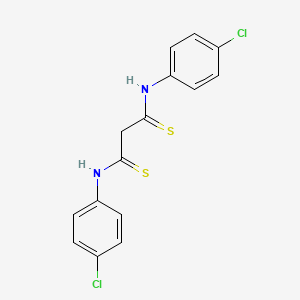
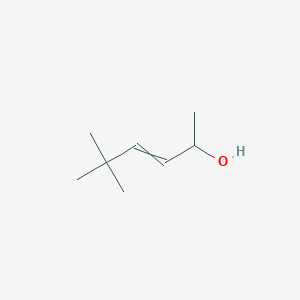
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![1-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14749160.png)


